molecular formula C19H22O6 B1262783 Atrop-Abyssomicin C

Atrop-Abyssomicin C

Cat. No.: B1262783
M. Wt: 346.4 g/mol
InChI Key: FNEADFUPWHAVTA-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrop-Abyssomicin C is a natural product found in Verrucosispora with data available.

Scientific Research Applications

Synthesis and Structural Insights

Atrop-Abyssomicin C has been a subject of significant interest due to its complex structure and biological activities. Nicolaou et al. (2007) detailed the total synthesis of Abyssomicin C, its atropisomer this compound, and Abyssomicin D. They discovered a new Lewis acid-templated Diels-Alder reaction and provided insights into the interconversion mechanism of these compounds. Their research suggests that this compound may serve as a direct precursor to Abyssomicin D (Nicolaou et al., 2007).

Biological Activity and Antibiotic Properties

Keller et al. (2007) explored Abyssomicin C and this compound, highlighting their antibiotic properties. Abyssomicin C is known as the first natural inhibitor of the p-aminobenzoate biosynthesis pathway. The study also identified this compound as an even more active compound than Abyssomicin C (Keller et al., 2007).

Genetic Analysis of Producing Organism

Roh et al. (2011) sequenced the genome of Verrucosispora maris AB-18-032, a marine actinomycete producing this compound. This study aimed to understand the biosynthesis of this compound and to identify further biosynthetic potentials (Roh et al., 2011).

Potential as an Antiviral Agent

A recent study by Al-Wahaibi et al. (2022) utilized computational approaches to investigate the inhibitory ability of this compound against COVID-19. They identified it as a potential inhibitor of the main protease and spike protein of the SARS-CoV-2 virus (Al-Wahaibi et al., 2022).

Biosynthesis and Enzymatic Analysis

Devine et al. (2022) studied AbyV, a cytochrome P450 enzyme involved in the biosynthesis of Abyssomicin C and its atropisomer. Their research provided insights into the enzymatic processes required for the complex structure of these compounds (Devine et al., 2022).

Antimycobacterial Efficacy

Freundlich et al. (2010) investigated the antimycobacterial efficacy of the Abyssomicin C family, including this compound. Their research showed promising growth inhibition against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating bacterial infections (Freundlich et al., 2010).

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(4Z)-2-hydroxy-7,9,16-trimethyl-13,17-dioxatetracyclo[9.5.2.03,14.014,18]octadeca-4,11(18)-diene-6,10,12-trione

InChI

InChI=1S/C19H22O6/c1-8-6-9(2)14(21)13-17-19(25-18(13)23)7-10(3)16(24-17)15(22)11(19)4-5-12(8)20/h4-5,8-11,15-16,22H,6-7H2,1-3H3/b5-4-

InChI Key

FNEADFUPWHAVTA-PLNGDYQASA-N

Isomeric SMILES

CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4/C=C\C1=O)O)C)OC2=O)C

Canonical SMILES

CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4C=CC1=O)O)C)OC2=O)C

Synonyms

abyssomicin C
atrop-abyssomicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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